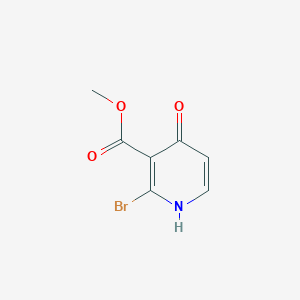

Methyl 2-bromo-4-hydroxypyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-bromo-4-hydroxypyridine-3-carboxylate” is a chemical compound that is used as a synthetic intermediate . It is an intermediate for the synthesis of second-generation agonist of the orphan G-protein coupled receptor GPR119, which is used for the treatment of diabetes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of the thienopyranone scaffold began with the alkylation of a similar compound, methyl 4-bromo-3-hydroxythiophene-2-carboxylate . Another study reported the use of Density Functional Theory (DFT) and Hartree-Fock (HF) methods in a theoretical investigation of 3-bromo-2-Hydroxypyridine (3-Br-2HyP) molecules .Molecular Structure Analysis

The molecular structures of similar compounds have been optimized using both DFT and HF methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent DFT (TD-DFT) approach was used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters was reported, which is a valuable transformation . Another study reported the nucleophilic aromatic substitution of the nitro group in a similar compound by fluoride anion .Aplicaciones Científicas De Investigación

Bromodomain Inhibition

Methyl 2-bromo-4-hydroxypyridine-3-carboxylate: has been studied for its potential as a bromodomain inhibitor. Bromodomains are involved in reading the epigenetic ‘code’ written on histone proteins and can influence gene expression. Inhibitors of these domains have therapeutic potential in cancer and inflammatory diseases .

Molecular Structure Analysis

The compound’s molecular structure has been optimized using Density Functional Theory (DFT) and Hartree-Fock (HF) methods. This analysis is crucial for understanding the electronic properties and reactivity of the molecule, which can be applied in various fields such as materials science and pharmacology .

Spectral Analysis

Spectral analysis, including UV-visible spectrum simulation, is performed on Methyl 2-bromo-4-hydroxypyridine-3-carboxylate to understand its light absorption properties. This is important for applications in dye synthesis and light-sensitive materials .

Physicochemical Studies

The compound’s physicochemical properties, such as molecular electrostatic potential and thermodynamic functions, have been reported. These studies are essential for predicting the stability and reactivity of the compound in different environments, which is valuable in chemical synthesis and drug design .

Non-Covalent Interaction Analysis

Non-covalent interactions play a significant role in molecular recognition and self-assembly processes. The compound has been analyzed using reduced density gradient (RDG) analysis to describe these interactions, which is important for designing molecular sensors and catalysts .

Synthesis of Complex Molecules

Methyl 2-bromo-4-hydroxypyridine-3-carboxylate: is used as a building block in the synthesis of complex organic molecules. Its reactivity with other compounds can lead to the creation of novel materials with desired properties for use in pharmaceuticals and advanced materials .

Mecanismo De Acción

Target of Action

The primary target of Methyl 2-bromo-4-hydroxypyridine-3-carboxylate is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .

Mode of Action

Methyl 2-bromo-4-hydroxypyridine-3-carboxylate interacts with its target enzyme by undergoing a chemical reaction. The enzyme catalyzes the reaction of 3-hydroxy-2-methylpyridine-5-carboxylate with NAD(P)H, H+, and O2 to produce 2-(acetamidomethylene)succinate and NAD(P)+ .

Biochemical Pathways

The compound affects the vitamin B6 metabolism pathway . The enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which is the target of this compound, plays a crucial role in this pathway .

Result of Action

The molecular and cellular effects of Methyl 2-bromo-4-hydroxypyridine-3-carboxylate’s action are related to its interaction with the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase. By interacting with this enzyme, the compound can influence the vitamin B6 metabolism pathway .

Propiedades

IUPAC Name |

methyl 2-bromo-4-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)5-4(10)2-3-9-6(5)8/h2-3H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGHJGYBDFAKST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC=CC1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-4-hydroxypyridine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Isopropylphenyl)-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2887935.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2887942.png)

![2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B2887943.png)

![[(2,5-Dimethoxyphenyl)carbamoyl]methyl furan-3-carboxylate](/img/structure/B2887945.png)

![4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2887946.png)

![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2887947.png)

![2-[(4-ethenylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2887950.png)

![2-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2887951.png)